

# In-Depth Technical Guide: 3,4-Difluoro-2-methylbenzoic Acid

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## Compound of Interest

Compound Name: 3,4-Difluoro-2-methylbenzoic acid

Cat. No.: B130253

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CAS Number: 157652-31-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4-Difluoro-2-methylbenzoic acid**, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This document collates available physicochemical data, outlines a general synthetic approach, and discusses its applications in research and development.

## Physicochemical Properties

**3,4-Difluoro-2-methylbenzoic acid** is a white to pale-yellow or gray powder under standard conditions.<sup>[1]</sup> A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>2</sub> O <sub>2</sub>	[1][2][3]
Molecular Weight	172.13 g/mol	[1][2][3]
Melting Point	152-156 °C	[2]
Boiling Point	268 °C at 760 mmHg	[2]
Density	1.359 g/cm <sup>3</sup>	[2]
Solubility	Insoluble in water	[2]
Physical Form	White to Pale-yellow or Gray Powder	[1]
Storage Temperature	Room Temperature	[1]

## Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of **3,4-Difluoro-2-methylbenzoic acid** is not readily available in the public domain, a general synthetic route has been described. The most commonly cited method involves the carboxylation of 2,3-difluorotoluene.

A plausible reaction scheme is the Friedel-Crafts acylation of 2,3-difluorotoluene with a carboxylating agent such as phosgene or oxalyl chloride, followed by hydrolysis, or more directly through a reaction with carbon dioxide in the presence of a strong Lewis acid catalyst like anhydrous aluminum trichloride.

General Experimental Workflow for Carboxylation:



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A general workflow for the synthesis of **3,4-Difluoro-2-methylbenzoic acid**.

Disclaimer: This is a generalized workflow. Specific reaction conditions, such as temperature, pressure, reaction time, and purification methods, would need to be optimized for this particular synthesis.

## Spectroscopic Data

At the time of this report, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **3,4-Difluoro-2-methylbenzoic acid** (CAS 157652-31-8) is not available in peer-reviewed literature or major chemical databases. The information below is based on predicted data and analysis of closely related fluorinated benzoic acid analogs.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, and signals in the aromatic region for the two aromatic protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine and carboxylic acid substituents.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the carboxylic acid carbon, and the eight aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns.
- $^{19}\text{F}$  NMR: The fluorine NMR is a crucial technique for characterizing this molecule. It is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants will be indicative of their positions relative to the other substituents.

### Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

- A broad O-H stretch from the carboxylic acid group, typically in the range of  $2500\text{-}3300\text{ cm}^{-1}$ .
- A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around  $1700\text{ cm}^{-1}$ .

- C-F stretching vibrations, typically found in the 1100-1300 cm<sup>-1</sup> region.
- C-H stretching and bending vibrations for the methyl and aromatic groups.

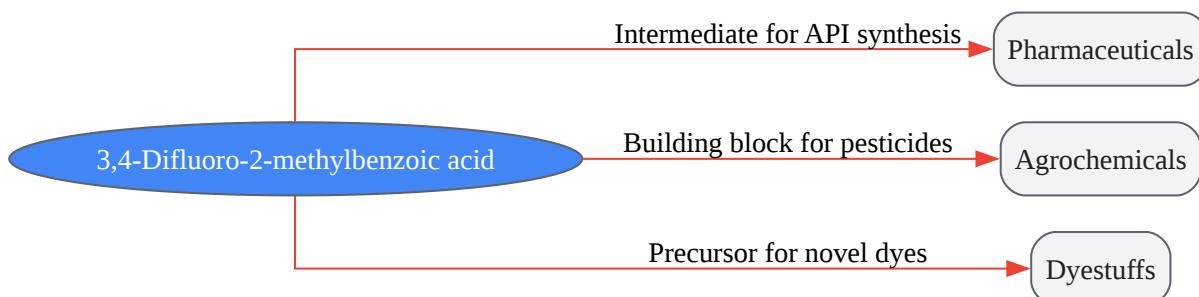
### Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (172.13 g/mol). Fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially other fragments related to the substituted aromatic ring.

## Applications in Research and Drug Development

**3,4-Difluoro-2-methylbenzoic acid** is primarily utilized as a key building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.<sup>[2][4][5]</sup> The presence of the difluoro-methyl-substituted phenyl ring can impart desirable properties to the final products, such as enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.<sup>[5][6]</sup>

Role as a Synthetic Intermediate:



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Applications of **3,4-Difluoro-2-methylbenzoic acid** as a chemical intermediate.

While specific examples of commercial drugs or agrochemicals derived from this exact isomer are not prominently disclosed, the general class of fluorinated benzoic acids is crucial in the development of various therapeutic agents and crop protection products.

## Biological Activity and Signaling Pathways

There is currently no available information on the intrinsic biological activity of **3,4-Difluoro-2-methylbenzoic acid** or its direct involvement in any specific signaling pathways. Its significance in a biological context is primarily as a structural motif incorporated into larger, pharmacologically active molecules. The biological effects of compounds synthesized from this intermediate would be dependent on the final molecular structure and its interaction with specific biological targets.

## Conclusion

**3,4-Difluoro-2-methylbenzoic acid** is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. While detailed experimental protocols and comprehensive spectroscopic data are not yet publicly available, the foundational physicochemical properties and its role as a synthetic building block are established. Further research and publication of detailed experimental procedures and analytical data would greatly benefit the scientific community by facilitating its broader application in research and development.

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